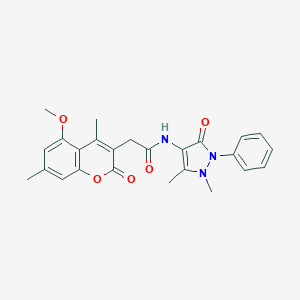
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide, also known as DMPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPPA is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit biochemical and physiological effects.
作用機序
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to exert its effects through various mechanisms of action. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has also been found to activate the Nrf2/ARE signaling pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has also been found to exhibit neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has advantages and limitations for lab experiments. Its advantages include its potential therapeutic applications and its ability to exhibit various biochemical and physiological effects. Its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly with regard to its effects on the Nrf2/ARE signaling pathway. Additionally, further studies are needed to determine its safety and efficacy in humans.
合成法
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can be synthesized through various methods, including the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid with 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of acetic anhydride. The product can then be purified using column chromatography.
科学的研究の応用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to exhibit potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has also been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide |
|---|---|
分子式 |
C25H25N3O5 |
分子量 |
447.5 g/mol |
IUPAC名 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C25H25N3O5/c1-14-11-19(32-5)22-15(2)18(25(31)33-20(22)12-14)13-21(29)26-23-16(3)27(4)28(24(23)30)17-9-7-6-8-10-17/h6-12H,13H2,1-5H3,(H,26,29) |
InChIキー |
HKMGMOZPUGQJKF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1)OC |
正規SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Dichloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257900.png)
![N-(3-chloro-4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257902.png)
![N-(2-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1-methyl-2-oxoethyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257905.png)
![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B257908.png)
![N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-methylpropyl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257912.png)
![2,2-dimethyl-N-(2-methyl-1-{[(1-phenylethyl)amino]carbonyl}propyl)-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257913.png)
![2,2-dimethyl-N-(3-methyl-1-{[(2-phenylethyl)amino]carbonyl}butyl)-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257914.png)
![N-(1-{[(2-methoxybenzyl)amino]carbonyl}-3-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257915.png)
![N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine](/img/structure/B257917.png)
![N-(2-hydroxy-1-methylethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B257920.png)
![N-(2-hydroxy-1-phenylethyl)-3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B257923.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257924.png)
![9-[3-(4-morpholinyl)propyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257947.png)
![4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257955.png)